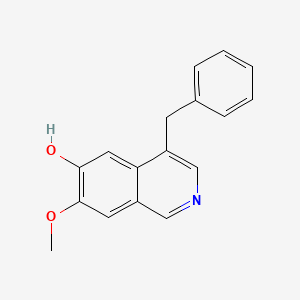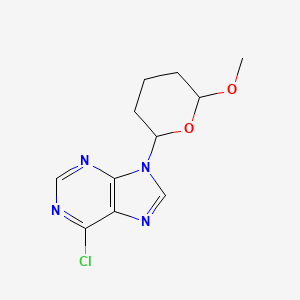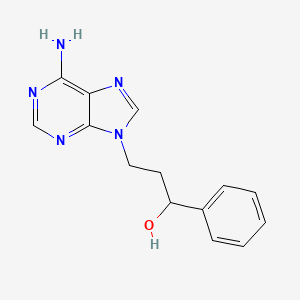
tert-Butyl (5-ethynylquinolin-8-yl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-ethynylquinolin-8-yl) carbonate is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.30 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with an ethynyl group and a tert-butyl carbonate group. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
The synthesis of tert-Butyl (5-ethynylquinolin-8-yl) carbonate typically involves the reaction of 5-ethynylquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
tert-Butyl (5-ethynylquinolin-8-yl) carbonate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The tert-butyl carbonate group can be substituted with other functional groups using nucleophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (5-ethynylquinolin-8-yl) carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (5-ethynylquinolin-8-yl) carbonate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. The quinoline ring can intercalate into DNA, affecting gene expression and cellular functions .
Comparación Con Compuestos Similares
tert-Butyl (5-ethynylquinolin-8-yl) carbonate can be compared with other similar compounds, such as:
tert-Butyl 8-quinolinyl carbonate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
tert-Butyl (2R)-2-oxiranylmethyl carbonate: Contains an oxirane ring instead of a quinoline ring, leading to different reactivity and applications.
8-Quinolinyl N-(4-ethoxyphenyl)carbamate: Has an ethoxyphenyl group instead of an ethynyl group, affecting its biological activity.
The uniqueness of this compound lies in its combination of the ethynyl group and the quinoline ring, which provides distinct chemical and biological properties.
Propiedades
Número CAS |
596135-26-1 |
|---|---|
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
tert-butyl (5-ethynylquinolin-8-yl) carbonate |
InChI |
InChI=1S/C16H15NO3/c1-5-11-8-9-13(14-12(11)7-6-10-17-14)19-15(18)20-16(2,3)4/h1,6-10H,2-4H3 |
Clave InChI |
XVBSOZHEVCMLGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)OC1=C2C(=C(C=C1)C#C)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-Iodo-3,6-dimethylimidazo[1,5-A]pyridine](/img/structure/B15065033.png)
